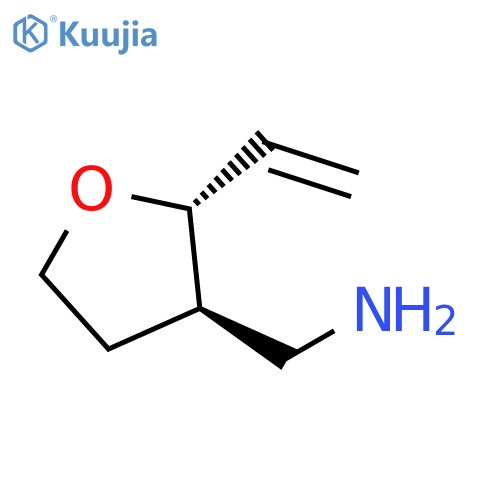

Cas no 2307781-31-1 (rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans)

rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans 化学的及び物理的性質

名前と識別子

-

- 3-Furanmethanamine, 2-ethenyltetrahydro-, (2R,3R)-rel-

- rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans

-

- MDL: MFCD29764298

- インチ: 1S/C7H13NO/c1-2-7-6(5-8)3-4-9-7/h2,6-7H,1,3-5,8H2/t6-,7-/m1/s1

- InChIKey: GKILKXYVPBASLE-RNFRBKRXSA-N

- ほほえんだ: O1CC[C@H](CN)[C@H]1C=C

rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257623-5.0g |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine |

2307781-31-1 | 93% | 5.0g |

$4806.0 | 2024-06-18 | |

| Enamine | EN300-257623-1.0g |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine |

2307781-31-1 | 93% | 1.0g |

$1658.0 | 2024-06-18 | |

| Enamine | EN300-257623-0.5g |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine |

2307781-31-1 | 93% | 0.5g |

$1293.0 | 2024-06-18 | |

| Enamine | EN300-257623-1g |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine, trans |

2307781-31-1 | 92% | 1g |

$1658.0 | 2023-09-14 | |

| Enamine | EN300-257623-10g |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine, trans |

2307781-31-1 | 92% | 10g |

$7128.0 | 2023-09-14 | |

| 1PlusChem | 1P0291L9-5g |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine,trans |

2307781-31-1 | 93% | 5g |

$6003.00 | 2024-05-24 | |

| 1PlusChem | 1P0291L9-500mg |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine,trans |

2307781-31-1 | 93% | 500mg |

$1660.00 | 2024-05-24 | |

| Aaron | AR0291TL-50mg |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine,trans |

2307781-31-1 | 93% | 50mg |

$630.00 | 2025-02-17 | |

| Aaron | AR0291TL-1g |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine,trans |

2307781-31-1 | 93% | 1g |

$2305.00 | 2025-02-17 | |

| Aaron | AR0291TL-10g |

rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine,trans |

2307781-31-1 | 92% | 10g |

$9826.00 | 2023-12-15 |

rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, transに関する追加情報

Research Brief on rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans (CAS: 2307781-31-1)

The compound rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans (CAS: 2307781-31-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the stereospecific synthesis of rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans, emphasizing its role as a chiral building block for bioactive molecules. The compound's unique structural features, including the oxolane ring and ethenyl group, make it a versatile intermediate for the development of novel pharmaceuticals. Researchers have employed advanced techniques such as asymmetric catalysis and enzymatic resolution to achieve high enantiomeric purity, which is critical for its biological efficacy.

In terms of biological activity, preliminary in vitro studies have demonstrated that rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans exhibits promising interactions with specific neurotransmitter receptors, suggesting potential applications in neurological disorders. For instance, its affinity for GABAA receptors has been explored in the context of anxiolytic and sedative drug development. Additionally, its metabolic stability and pharmacokinetic properties have been evaluated, revealing favorable characteristics for further preclinical development.

One of the most notable advancements is the incorporation of rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans into the design of prodrugs. Recent publications have reported its use in enhancing the bioavailability of poorly soluble compounds, leveraging its ability to form stable conjugates with active pharmaceutical ingredients. This approach has shown particular promise in oncology, where targeted drug delivery is crucial for minimizing off-target effects.

Despite these promising findings, challenges remain in the scalable synthesis and optimization of rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans. Researchers are actively investigating greener synthetic routes and cost-effective purification methods to facilitate its industrial application. Furthermore, ongoing in vivo studies are expected to provide deeper insights into its safety profile and therapeutic window.

In conclusion, rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans represents a compelling candidate for further exploration in medicinal chemistry. Its structural versatility, combined with its emerging biological activities, positions it as a valuable tool for the development of next-generation therapeutics. Future research should focus on elucidating its mechanism of action and expanding its applications across diverse therapeutic areas.

2307781-31-1 (rac-(2R,3R)-2-ethenyloxolan-3-ylmethanamine, trans) 関連製品

- 1602072-59-2(5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid)

- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)

- 921895-61-6(2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide)

- 50356-03-1(Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-)

- 1932829-31-6((2S)-2-amino-4-cyclobutyl-butanoic acid)

- 16001-93-7(bis(dimethoxyphosphoryl)methane)

- 895443-68-2(N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide)

- 2098018-16-5(5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile)

- 1932645-05-0(3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-)

- 1446487-82-6(2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester)